An In-depth Technical Guide to the Chemical Properties of Aspartic Acid tert-Butyl Esters
An In-depth Technical Guide to the Chemical Properties of Aspartic Acid tert-Butyl Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of key tert-butyl protected aspartic acid derivatives, namely L-Aspartic acid 4-tert-butyl ester (H-Asp(OtBu)-OH) and L-Aspartic acid di-tert-butyl ester hydrochloride (H-Asp(OtBu)-OtBu.HCl). These compounds are fundamental building blocks in solid-phase peptide synthesis (SPPS), offering strategic protection of carboxylic acid functional groups to facilitate controlled peptide chain elongation. This document outlines their chemical and physical properties, experimental protocols for their use, and graphical representations of relevant chemical processes.
Introduction
L-aspartic acid possesses two carboxylic acid groups and an amino group, all of which can participate in chemical reactions. In the context of peptide synthesis, selective protection of these functional groups is paramount to prevent unwanted side reactions and ensure the correct peptide sequence is assembled. The tert-butyl (OtBu) ester is a widely used protecting group for the carboxylic acid moieties of aspartic acid due to its stability under the basic conditions used for Fmoc group removal and its facile cleavage under acidic conditions.[1] This guide will focus on two key derivatives: the mono-protected H-Asp(OtBu)-OH and the di-protected H-Asp(OtBu)-OtBu.HCl.
Chemical and Physical Properties
The chemical and physical properties of H-Asp(OtBu)-OH and H-Asp(OtBu)-OtBu.HCl are summarized in the tables below. These properties are crucial for their handling, storage, and application in synthetic protocols.
H-Asp(OtBu)-OH (L-Aspartic acid 4-tert-butyl ester)
| Property | Value | Reference |
| Molecular Formula | C8H15NO4 | [2][3][4][5] |
| Molecular Weight | 189.21 g/mol | [3][4][6][7] |
| CAS Number | 3057-74-7 | [2][3][4][5] |
| Appearance | White to off-white solid | [3][4] |
| Melting Point | 220°C (decomposes) | [2][3] |
| pKa (Predicted) | 2.19 ± 0.23 | [3] |
| Optical Activity [α]20/D | +9 ± 2°, c = 2% in methanol: water (4:1) | [3] |
| Storage | 2-8°C, sealed in a dry environment | [3][7] |
H-Asp(OtBu)-OtBu.HCl (L-Aspartic acid di-tert-butyl ester hydrochloride)
| Property | Value | Reference |
| Molecular Formula | C12H24ClNO4 | [8][9][10] |
| Molecular Weight | 281.78 g/mol | [9][10][11] |
| CAS Number | 1791-13-5 | [8][9][10] |
| Appearance | White powder | [12] |
| Melting Point | 152-155 °C | [13] |
| Solubility | Soluble in DMSO (100 mg/mL with ultrasonic assistance), Methanol, and Ethanol. | [8][9] |
| Storage | -20°C for long-term storage of the solid. Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month. Storage should be in sealed containers, away from moisture. | [9][14] |
Experimental Protocols
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asp(OtBu)-OH
This protocol outlines the standard steps for incorporating an Asp(OtBu) residue into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid resin
-
Fmoc-Asp(OtBu)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Washing solvents (DMF, Dichloromethane - DCM, Methanol)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove residual piperidine and byproducts.
-
Coupling:
-
In a separate vessel, pre-activate Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 2-5 minutes.[8]
-
Add the activated amino acid solution to the deprotected resin.[8]
-
Allow the coupling reaction to proceed for 1-2 hours with agitation.[8]
-
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Global Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA), to cleave the peptide from the resin and simultaneously remove the tert-butyl side-chain protecting groups.[1][15]
Synthesis of H-Asp(OtBu)-OtBu.HCl from Z-Asp(OtBu)-OtBu
This protocol describes the deprotection of a Z-protected aspartic acid di-tert-butyl ester to yield the hydrochloride salt.
Materials:
-
Z-Asp(OtBu)-OtBu (N-benzyloxycarbonyl-L-aspartic acid di-tert-butyl ester)
-
Ethanol
-
10% Palladium on carbon (Pd/C) catalyst
-
Ammonium formate (for transfer hydrogenation) or Hydrogen gas
-
Celite
-
Ethyl acetate
-
Saturated solution of HCl in ethyl acetate
Procedure:
-
Dissolve the crude Z-Asp(OtBu)-OtBu in ethanol.[8]
-
Add 10% Pd/C catalyst.[8]
-
For transfer hydrogenation, add an excess of ammonium formate and stir the suspension at room temperature overnight. Alternatively, conduct the reaction under a hydrogen atmosphere.[8]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.[8]
-
Concentrate the filtrate under reduced pressure.[8]
-
Dissolve the residue in ethyl acetate and cool the solution to 0 °C.[8]
-
Add a saturated solution of HCl in ethyl acetate dropwise with stirring.[8]
-
The product, H-Asp(OtBu)-OtBu.HCl, will precipitate as a white solid.[8]
-
Collect the solid by filtration and dry under vacuum.[12]
Key Chemical Reactions and Workflows
Role of OtBu Protection in Solid-Phase Peptide Synthesis (SPPS)
The tert-butyl protecting groups on the aspartic acid side chain are crucial for preventing unwanted side reactions during peptide synthesis. The following diagram illustrates the general workflow of Fmoc-SPPS, highlighting the stability of the OtBu group during the basic deprotection step and its removal during the final acidic cleavage.
Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Aspartimide Formation: A Common Side Reaction
A significant side reaction involving aspartic acid residues in peptide synthesis is the formation of a succinimide derivative known as aspartimide. This occurs through the intramolecular cyclization of the peptide backbone, where the nitrogen atom of the (n+1) amino acid attacks the carbonyl group of the aspartic acid side chain. The bulky tert-butyl ester group on the side chain sterically hinders this attack, thus minimizing aspartimide formation.[1]
Caption: Mechanism of aspartimide formation from an Asp(OtBu) residue.
Stability and Storage
Proper storage of H-Asp-OtBu derivatives is critical to maintain their chemical integrity. The primary stability concern is the hydrolysis of the tert-butyl ester groups, which is accelerated by moisture and acidic conditions.[14]
-
Solid Form: For long-term stability, H-Asp(OtBu)-OtBu.HCl should be stored at -20°C.[14] H-Asp(OtBu)-OH should be stored at 2-8°C.[7] Both should be kept in tightly sealed containers away from moisture.[9][14]
-
In Solution: Stock solutions of H-Asp(OtBu)-OtBu.HCl are best stored at -80°C for up to 6 months or at -20°C for up to one month.[9] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot solutions after preparation.[14] When preparing solutions, the use of anhydrous solvents is advised to minimize hydrolysis.[14]
Conclusion
H-Asp(OtBu)-OH and H-Asp(OtBu)-OtBu.HCl are indispensable reagents in the field of peptide synthesis and drug development. Their tert-butyl ester protecting groups provide a robust strategy for preventing unwanted side reactions, particularly aspartimide formation. A thorough understanding of their chemical and physical properties, as detailed in this guide, is essential for their effective application in the laboratory. Adherence to proper handling, storage, and synthetic protocols will ensure the successful synthesis of high-purity peptides for research and therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. H-Asp(OtBu)-OH | CAS#:3057-74-7 | Chemsrc [chemsrc.com]
- 3. H-Asp(OtBu)-OH - Protheragen [protheragen.ai]
- 4. H-Asp(OtBu)-OH | Amino Acid for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 5. peptide.com [peptide.com]
- 6. echemi.com [echemi.com]
- 7. H-ASP-OTBU | 4125-93-3 [amp.chemicalbook.com]
- 8. H-Asp(OtBu)-OtBu.HCl | 1791-13-5 | Benchchem [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. peptide.com [peptide.com]
- 11. chemscene.com [chemscene.com]
- 12. H-ASP(OTBU)-OTBU HCL | 1791-13-5 [chemicalbook.com]
- 13. H-ASP(OTBU)-OTBU HCL CAS#: 1791-13-5 [amp.chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
